3-Methyl-3-butene-1-thiol is an organosulfur compound classified as an alkylthiol, characterized by the presence of a thiol functional group attached to an alkyl chain. This compound is recognized for its distinct aroma, often described as reminiscent of onions or leeks, and has been detected in various food products, including alcoholic beverages and different types of coffee. Its presence in these foods suggests that it may serve as a potential biomarker for dietary intake .
3-Methyl-3-butene-1-thiol is derived from natural sources and can also be synthesized through various chemical reactions. It falls under the broader category of alkylthiols, which are organic compounds containing sulfur. The chemical formula for this compound is , and its average molecular weight is approximately 102.198 g/mol. The compound is known by several names, including 3-methylbut-2-ene-1-thiol and prenylthiol, with a CAS registry number of 5287-45-6 .
The synthesis of 3-Methyl-3-butene-1-thiol can be achieved through multiple routes. One common method involves the reaction of carbamimidothioic acid with 3,3-dimethylallyl bromide. This reaction typically requires specific conditions to optimize yield and purity. Another approach utilizes thiourea in combination with alkyl halides, facilitating nucleophilic substitution reactions that yield the desired thiol compound .
The synthesis process often occurs in controlled environments, such as chemical reactors, to ensure high efficiency. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome and quality of the synthesized product .
The molecular structure of 3-Methyl-3-butene-1-thiol consists of a five-carbon chain with a sulfur atom attached to one end. The structural representation can be described using the following identifiers:
The compound exhibits a boiling point of approximately 127 °C and a density of about 0.9012 g/cm³ .
3-Methyl-3-butene-1-thiol participates in various chemical reactions:
The common reagents used for these reactions include:
These reactions are essential for synthesizing various derivatives and exploring the compound's functional properties .
The mechanism by which 3-Methyl-3-butene-1-thiol exerts its effects primarily involves its oxidation in the presence of hydroxyl radicals. This process leads to the formation of both sulfur-centered and carbon-centered radicals, which may participate in further reactions.
The stability and efficacy of this compound are influenced by environmental factors such as temperature and the concentration of reactive species like hydroxyl radicals. Understanding these mechanisms is crucial for exploring potential applications in fields such as medicine and flavor chemistry .
Key physical properties include:
The chemical behavior of 3-Methyl-3-butene-1-thiol is characterized by its ability to undergo oxidation, reduction, and substitution reactions. These properties make it versatile for various applications in organic synthesis and industrial processes .
3-Methyl-3-butene-1-thiol has several notable applications:
Research continues into its therapeutic applications related to its sulfur-containing functional group, highlighting its relevance across multiple scientific domains .
3-Methyl-2-butene-1-thiol (C₅H₁₀S), also known as prenylthiol or prenyl mercaptan, is a low-molecular-weight aliphatic thiol (102.198 g/mol) that exerts a disproportionate influence on the volatile profiles of biological systems despite its trace concentrations [5]. As part of the alkylthiol chemical subclass, its structure combines a sulfhydryl (-SH) group with an unsaturated isoprenoid chain (C=C), enabling exceptional reactivity and sensory potency at parts-per-billion levels [4] [5]. Thiols like 3-methyl-2-butene-1-thiol dominate the "skunky" aromas in botanicals and fermented products due to their exceptionally low odor thresholds (often <0.1 ppb) and complex formation pathways involving photochemical or enzymatic reactions [4] [7]. In microbial volatilomes, such as Clostridioides difficile cultures, sulfur-containing VOCs including structural analogs serve as metabolic biomarkers and ecological signaling molecules [7].
The characterization of 3-methyl-2-butene-1-thiol emerged from mid-20th century investigations into beer light-struck spoilage ("skunking"). Initial studies in the 1960s–70s identified isohumulone degradation products as culprits, but it was not until advanced GC-MS techniques were applied that 3-methyl-2-butene-1-thiol was confirmed as the primary off-flavor agent [4]. Concurrently, botanical research revealed its presence in Allium species (e.g., leeks, onions) and cruciferous vegetables, where it contributes pungent, amine-like notes [5]. A landmark 2021 study by Oswald et al. definitively identified it as a key odorant in cannabis, linking its prenyl side chain to terpenoid biosynthesis [4]. The compound received FEMA GRAS status (FEMA 3896) for use in flavorings, reflecting its established role in food systems [5].
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